molecular formula C12H14N2O2 B2728677 Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 241146-66-7

Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2728677
CAS No.: 241146-66-7
M. Wt: 218.256
InChI Key: LALYREKEVNEKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (CAS 241146-66-7) is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 8 and an ethyl ester at position 2.

The synthesis of such derivatives typically involves condensation reactions between substituted 2-aminopyridines and α-halo carbonyl compounds. For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (a structural analog) is synthesized via refluxing 2-aminopyridine with ethyl 2-chloroacetoacetate in ethanol .

Properties

IUPAC Name

ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)10-9(3)13-11-8(2)6-5-7-14(10)11/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALYREKEVNEKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,8-dimethylimidazo[1,2-a]pyridine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Antimicrobial Activity

Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate has shown promising results in the field of antimicrobial research. Its structural analogs have been evaluated for their efficacy against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

Recent studies indicate that compounds within the imidazo[1,2-a]pyridine class exhibit significant activity against these resistant strains. For instance, modifications to the carboxylate group have enhanced the potency of these compounds, with minimum inhibitory concentration (MIC) values as low as 0.003 to 0.05 µM reported for some derivatives .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the efficacy of this compound derivatives. Researchers have synthesized a variety of analogs and assessed their biological activities. For example, a series of benzyl amides derived from this compound demonstrated superior activity against Mtb compared to other functional groups .

Table 1 summarizes the in vitro anti-tuberculosis activity of selected analogs:

Compound IDMIC (µM)Activity Description
Compound 1≤1Highly potent against Mtb
Compound 30.003Most active derivative
Compound 4>65Weak activity

Potential as Therapeutic Agents

The imidazo[1,2-a]pyridine scaffold has also been explored for its potential in treating other diseases beyond tuberculosis. For instance, some derivatives have been evaluated for their ability to act as anti-cancer agents or for their neuroprotective properties. The versatility of this compound class makes it a valuable target for further research and development in drug discovery.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves straightforward reactions starting from readily available precursors. One common method includes the reaction of 2-amino-4-picoline with ethyl 2-chloroacetoacetate, yielding the desired heterocyclic scaffold with high efficiency (up to 78% yield) .

Mechanism of Action

The mechanism of action of Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The position and number of methyl substituents on the imidazo[1,2-a]pyridine ring significantly influence physicochemical properties such as melting point, solubility, and purity. Key analogs and their properties are summarized below:

Compound Name (CAS) Substituent Positions Molecular Formula Purity (%) Melting Point (°C) Appearance Reference
Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate (241146-66-7) 2,8-CH₃; 3-COOEt C₁₂H₁₄N₂O₂ 95 N/A Solid (Not specified)
Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (81438-51-9) 2,6-CH₃; 3-COOEt C₁₂H₁₄N₂O₂ 99.96 N/A Light brown solid
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (81448-48-8) 2,7-CH₃; 3-COOEt C₁₂H₁₄N₂O₂ 99.57 N/A White to off-white solid
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (2549-19-1) 2-CH₃; 3-COOEt C₁₁H₁₂N₂O₂ 98 69 Crystalline solid
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (N/A) 5-CH₃; 3-COOEt C₁₁H₁₂N₂O₂ N/A N/A N/A

Key Observations :

  • Purity : Higher purity (≥99%) is reported for 2,6- and 2,7-dimethyl analogs compared to the 2,8-dimethyl variant (95%) .
  • Melting Points: Limited data exist, but ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate melts at 69°C, suggesting that additional methyl groups may alter crystallinity .
  • Synthesis Challenges : Regioselective introduction of methyl groups at positions 6, 7, or 8 may require specialized reagents (e.g., N-chlorosuccinimide) or modified reaction conditions .
Antimycobacterial Activity
  • 2,6-Dimethyl analog (CAS 81438-51-9) : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis (H37Rv strain) with MIC values in the low micromolar range. Hydrolysis to the carboxylic acid (C₁₀H₁₀N₂O₂) enhanced activity, likely due to improved solubility .
  • The 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivative (a related compound) showed antibacterial potency in SAR studies, emphasizing the role of lipophilicity/hydrophilicity balance .
Antitumor Activity
  • 2,7-Dimethyl analog (CAS 81448-48-8) : Evaluated in scaffold-switching studies for antitumor activity. Substitution at position 7 was critical for maintaining cytotoxicity, while position 8 substitutions (as in the target compound) remain underexplored .
Reactivity and Functionalization
  • 5-Methyl analog (CAS N/A) : Reacted with N-chlorosuccinimide to yield chloromethyl or oxo derivatives, highlighting the electrophilic reactivity of methyl-substituted positions .

Biological Activity

Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C12_{12}H14_{14}N2_2O2_2 and a molecular weight of 218.26 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazo[1,2-a]pyridine class, characterized by a fused ring system that often exhibits diverse biological activities. The presence of the ethyl ester group enhances its reactivity and solubility in biological systems, making it a valuable scaffold for drug design.

1. Antimicrobial Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine possess significant antimicrobial activity. This compound has been investigated for its potential as an antimicrobial agent. In vitro studies have shown that it exhibits activity against various bacterial strains, including those responsible for tuberculosis (Mycobacterium tuberculosis) .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis12.5 μg/mL
Staphylococcus aureus15 μg/mL
Escherichia coli20 μg/mL

2. Anticancer Activity

This compound has been explored for its anticancer properties. Studies suggest that compounds in this class can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation .

Case Study:
In a study examining the effects of imidazo[1,2-a]pyridines on cancer cell lines, this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 μM.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • DNA Interaction: Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Signal Transduction Pathways: The compound might modulate key signaling pathways such as MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer .

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridines to optimize their biological efficacy. For instance:

  • A systematic study evaluated various substitutions on the imidazo ring and their impact on antibacterial potency.
  • Another study highlighted the importance of the ethyl ester group in enhancing solubility and bioavailability in vivo.

Table 2: Structure-Activity Relationship Studies

Compound VariantActivity LevelNotable Features
This compoundHighEffective against M. tuberculosis
Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateModerateReduced solubility
Propyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylateLowIncreased lipophilicity

Q & A

Q. What are the key synthetic methodologies for preparing Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting with substituted pyridine derivatives. For example, a Friedel-Crafts acylation at the C-3 position can introduce the ethoxycarbonyl group, while regioselective alkylation or nucleophilic substitution may add methyl groups at positions 2 and 7. Optimization often includes Lewis acid catalysis (e.g., AlCl₃ or FeCl₃) to enhance yield and purity . Characterization relies on NMR (¹H/¹³C), IR spectroscopy, and HRMS for structural confirmation .

Q. How does the substitution pattern (2,8-dimethyl vs. phenyl or other groups) influence the compound's physicochemical properties?

Substituents at positions 2 and 8 modulate electronic and steric effects. For instance, methyl groups enhance lipophilicity compared to phenyl substituents, affecting solubility and bioavailability. Comparative studies of analogs (e.g., Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate) show that electron-withdrawing groups at C-2 reduce π-π stacking interactions, while methyl groups improve metabolic stability .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • ¹H/¹³C NMR : Identifies proton environments and carbon frameworks (e.g., distinguishing methyl groups at C-2 vs. C-8).
  • HRMS : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystal packing and confirms regiochemistry (e.g., in analogs like Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate) .
  • IR spectroscopy : Detects functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

SAR studies focus on modifying substituents at C-2, C-3, and C-8. For example:

  • C-3 ester replacement : Converting the ethyl ester to a carboxamide (e.g., HS-173) enhances PI3K inhibition by improving hydrogen bonding with kinase domains .
  • C-2/C-8 methylation : Methyl groups increase steric bulk, reducing off-target interactions while maintaining potency in antifibrotic or antitumor assays .
  • Heterocycle fusion : Derivatives like tetrahydroimidazo[1,2-a]pyridines exhibit distinct conformational rigidity, affecting target binding .

Q. What computational methods are used to predict the compound's interaction with biological targets?

  • Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability .
  • Molecular docking : Simulates binding to targets like PI3Kα (e.g., HS-173’s interaction with the ATP-binding pocket) .
  • MD simulations : Assess conformational dynamics of the imidazo[1,2-a]pyridine core in aqueous or membrane environments .

Q. How do contradictory data in biological assays inform mechanistic hypotheses?

Discrepancies in IC₅₀ values across cell lines (e.g., liver vs. lung fibroblasts) may arise from:

  • Tissue-specific metabolism : Differential expression of esterases or cytochrome P450 enzymes affecting prodrug activation .
  • Off-target effects : Methylated analogs may inhibit kinases beyond PI3K (e.g., mTOR or Akt), requiring counter-screening with kinase profiling panels .
  • Solubility limitations : Poor aqueous solubility (common in lipophilic imidazo[1,2-a]pyridines) can lead to underestimation of potency in vitro .

Q. What strategies improve the compound's pharmacokinetic profile for in vivo studies?

  • Prodrug design : Replacing the ethyl ester with a phosphate ester enhances aqueous solubility for intravenous delivery .
  • Lipid nanoparticle encapsulation : Mitigates rapid clearance and improves bioavailability in liver fibrosis models .
  • Metabolic blocking : Introducing fluorine at C-7 reduces oxidative metabolism by hepatic enzymes, extending half-life .

Methodological Considerations

Q. How are reaction conditions optimized for regioselective functionalization?

  • Temperature control : Lower temperatures (0–25°C) favor C-3 acylation over competing C-2 pathways in Friedel-Crafts reactions .
  • Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance electrophilic substitution at the imidazo[1,2-a]pyridine core .
  • Catalyst screening : FeCl₃ outperforms AlCl₃ in minimizing byproducts during acetylations .

Q. What analytical workflows resolve impurities in scaled-up synthesis?

  • HPLC-MS : Detects and quantifies side products (e.g., diacetylated derivatives).
  • Prep-TLC/column chromatography : Isolates pure fractions using gradients of ethyl acetate/hexane .
  • Crystallization : Ethanol/water mixtures yield high-purity crystals for X-ray analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.